molecular formula C8H15NO2 B3176364 Methyl 1-(aminomethyl)cyclopentanecarboxylate CAS No. 99092-03-2

Methyl 1-(aminomethyl)cyclopentanecarboxylate

Cat. No.: B3176364
CAS No.: 99092-03-2
M. Wt: 157.21 g/mol
InChI Key: OGHFBRUKGNNLRN-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)cyclopentanecarboxylate: is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclopentanecarboxylate, featuring an aminomethyl group attached to the cyclopentane ring

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Methyl 1-(aminomethyl)cyclopentanecarboxylate is used as an intermediate in the synthesis of more complex organic molecules.

    Building Block: It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound is explored for its potential as a precursor in the synthesis of biologically active molecules.

    Biochemical Studies: It is used in studies involving enzyme-substrate interactions and metabolic pathways.

Industry:

    Polymer Chemistry: The compound is utilized in the synthesis of specialty polymers and resins.

    Material Science: It finds applications in the development of advanced materials with specific properties.

Safety and Hazards

The compound has several hazard statements including H302, H312, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause eye irritation. Therefore, precautions should be taken while handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of methyl 1-(aminomethyl)cyclopentanecarboxylate typically begins with cyclopentanecarboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form methyl cyclopentanecarboxylate.

    Aminomethylation: The ester is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 1-(aminomethyl)cyclopentanecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield primary amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 1-(aminomethyl)cyclopentanecarboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

    Methyl 1-aminocyclopropanecarboxylate: A structural analog with a cyclopropane ring instead of cyclopentane.

    Methyl 1-(aminomethyl)cyclohexanecarboxylate: A similar compound with a cyclohexane ring.

Uniqueness:

    Cyclopentane Ring: The presence of a cyclopentane ring in methyl 1-(aminomethyl)cyclopentanecarboxylate imparts unique steric and electronic properties compared to its analogs.

    Aminomethyl Group: The aminomethyl group provides versatility in chemical modifications and interactions with biological targets.

Properties

IUPAC Name

methyl 1-(aminomethyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHFBRUKGNNLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 1-cyanocyclopentanecarboxylate (15 g, 98 mmol) in MeOH (250 mL) was added RaNi (3 g). The reaction was charged with H2 at 50 psi and shaken in the Parr shaker for 24 h. The RaNi catalyst was removed by filtration through a layer of celite. The solvent was removed under vacuum. The crude product was dissolved in 1N NaHSO4 (100 mL) and then washed with Et2O (2×100 mL). The organic layer was dried over magnesium sulfate and then filtered. The solvents were removed under reduced pressure to provide the amine in 77%; 1H NMR (300 MHz, CD3OD) δ3.75 (s, 3H), 3.12 (s, 2H), 2.14×2.07 (m, 2H), 1.83×1.65 (m, 6H). MS [M+H]+470.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl1-cyanocyclopentane-1-carboxylate (Intermediate 260; 6 g, 39.2 mmol) in acetic acid (70 mL) was hydrogenated using Pt O2 (600 mg) as a catalyst at room temperature under 4 Bar pressure for 4 hours. The reaction mixture was filtered and concentrated. The residue was taken up in methanol and absorbed on to an SCX column (3×50 g), which was then washed with methanol and eluted with ammonia in methanol. Concentration of product containing fractions yielded the title compound as a pale yellow liquid (6.18 g, 100%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Pt O2
Quantity
600 mg
Type
catalyst
Reaction Step Four
Yield
100%

Synthesis routes and methods III

Procedure details

Methyl1-[(cyclopentylamino)methyl]cyclopentane-1-carboxylate (Intermediate 258; 1.60 g, 7.10 mmol), 2,4-dichloro-5-nitropyrimidine (Aldrich; 1.66 g, 8.52 mmol) and triethylamine (1.2 mL, 8.52 mmol) were stirred in acetonitrile (50 mL) for 4 hours. The reaction mixture was evaporated and the residue dissolved in DCM, washed with water, dried (MgSO4) and evaporated. The residue was purified on a silica column eluting with 1% methanol/DCM to yield the title compound as a yellow oil that crystallised on standing (945 mg, 35%).
Name
Methyl1-[(cyclopentylamino)methyl]cyclopentane-1-carboxylate
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Intermediate 258
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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